10-Chloro-8-methoxy-11H-indeno(1,2-b)quinolin-11-one
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Overview
Description
10-Chloro-8-methoxy-11H-indeno(1,2-b)quinolin-11-one is a chemical compound belonging to the class of indenoquinolinones. These compounds are known for their complex fused ring structures, which often exhibit significant biological and pharmacological activities .
Preparation Methods
The synthesis of 10-Chloro-8-methoxy-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method involves the use of transition metal-catalyzed C–H functionalization, which is a powerful tool in organic synthesis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
10-Chloro-8-methoxy-11H-indeno(1,2-b)quinolin-11-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include palladium catalysts for C–H activation and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-Chloro-8-methoxy-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 10-Chloro-8-methoxy-11H-indeno(1,2-b)quinolin-11-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, although detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
10-Chloro-8-methoxy-11H-indeno(1,2-b)quinolin-11-one can be compared with other indenoquinolinones, such as:
- 10-(methylamino)indeno[1,2-b]quinolin-11-one
- 11H-Indeno[1,2-b]quinoxalin-11-one These compounds share similar core structures but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific functional groups, which can impart distinct properties and applications.
Properties
CAS No. |
93663-89-9 |
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Molecular Formula |
C17H10ClNO2 |
Molecular Weight |
295.7 g/mol |
IUPAC Name |
10-chloro-8-methoxyindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H10ClNO2/c1-21-9-6-7-13-12(8-9)15(18)14-16(19-13)10-4-2-3-5-11(10)17(14)20/h2-8H,1H3 |
InChI Key |
ZTWLGZZAIDYUJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C3=C2Cl |
Origin of Product |
United States |
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